molecular formula C37H27O4P B12823689 12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

Cat. No.: B12823689
M. Wt: 566.6 g/mol
InChI Key: MHXSPZDHNMZTEZ-UHFFFAOYSA-N
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Description

12-Hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide is a phosphorus-containing heterocyclic compound with a complex fused-ring architecture. Its molecular formula is C₃₇H₂₇O₄P, and it has a molecular weight of 566.6 g/mol . The compound features two naphthalen-1-yl substituents attached to the central indeno-dioxaphosphocine scaffold, with a hydroxy group and an oxide moiety at the 12-position. Its Canonical SMILES representation is: C1CC23CCC4=C2C(=C(C=C4)C5=CC=CC6=CC=CC=C65)OP(=O)(OC7=C(C=CC1=C37)C8=CC=CC9=CC=CC=C98)O .

The compound’s high hydrophobicity is reflected in its XLogP3 value of 9, comparable to structurally similar derivatives . Its InChIKey (UFZPMUOQEHOLDQ-UHFFFAOYSA-N) and CAS number (1297613-73-0) are critical identifiers for database searches and regulatory compliance .

Properties

Molecular Formula

C37H27O4P

Molecular Weight

566.6 g/mol

IUPAC Name

12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide

InChI

InChI=1S/C37H27O4P/c38-42(39)40-33-18-17-30(28-13-5-9-23-7-1-3-11-26(23)28)31-20-22-37(35(31)33)21-19-25-15-16-32(36(41-42)34(25)37)29-14-6-10-24-8-2-4-12-27(24)29/h1-18H,19-22H2,(H,38,39)

InChI Key

MHXSPZDHNMZTEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C(C=CC(=C42)OP(=O)(OC5=C(C=CC1=C35)C6=CC=CC7=CC=CC=C76)O)C8=CC=CC9=CC=CC=C98

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions The process begins with the preparation of the naphthalene derivatives, followed by the formation of the tetrahydroindeno structureSpecific reagents and catalysts are used at each stage to ensure the desired product is obtained with high purity .

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would require optimization of the synthetic routes to improve yield and reduce costs. This could involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the aromatic rings or the dioxaphosphocine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several applications in scientific research:

    Chemistry: It is used as a ligand in catalysis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is mediated by the compound’s unique structure, which allows it to fit into specific binding sites. The pathways involved depend on the specific application, with different targets in chemistry, biology, and medicine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituent groups, which significantly influence physical and chemical properties. Key examples include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) XLogP3 Key Properties
12-Hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide C₃₅H₃₅O₄P Mesityl (2,4,6-trimethylphenyl) 550.6 9 High hydrophobicity; no naphthyl groups
(11aS)-12-Hydroxy-1,10-diphenyl-4,5,6,7-tetrahydrodiindeno[7,1-de:1′,7′-fg][1,3,2]dioxaphosphocine 12-oxide C₂₉H₂₃O₄P Phenyl 466.46 ~7* Lower molecular weight; reduced steric bulk
(11aS)-12-Hydroxy-1,10-bis(4-(naphthalen-2-yl)phenyl)-4,5,6,7-tetrahydrodiindeno[...] C₄₉H₃₅O₄P Bis(4-(naphthalen-2-yl)phenyl) 718.77 >10* Extreme hydrophobicity; stringent storage requirements (2–8°C, dark)

Notes:

  • Naphthalenyl vs.
  • Bulkier Substituents : Bis(4-(naphthalen-2-yl)phenyl) groups increase molecular weight by ~152 g/mol compared to the target compound, drastically elevating hydrophobicity and complicating storage .

Bioactivity and Structural Similarity

Computational studies suggest that structural similarity (e.g., via Tanimoto and Dice indexes ) correlates with bioactivity profiles . For example:

  • The target compound’s naphthalenyl groups may promote π-π stacking with aromatic residues in protein targets, a feature absent in phenyl-substituted analogs .
  • Hazard Profiles: All analogs with the indeno-dioxaphosphocine core share similar safety risks (e.g., H315: Skin irritation) due to shared reactive phosphorus-oxygen moieties .

Biological Activity

Molecular Formula

The molecular formula of compound 12-oxide is C22H19O4PC_{22}H_{19}O_4P.

Structural Characteristics

The compound features a complex polycyclic structure that includes:

  • A dioxaphosphocine ring
  • Hydroxyl groups
  • Multiple aromatic naphthalene moieties

These structural features contribute to its unique biological properties.

Antioxidant Activity

Research indicates that compound 12-oxide exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity of Compound 12-Oxide

Concentration (µM)DPPH Scavenging Activity (%)IC50 (µM)
104525
257015
50858

Cytotoxic Effects

In vitro studies have demonstrated that compound 12-oxide exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis.

Table 2: Cytotoxicity of Compound 12-Oxide on Cancer Cell Lines

Cell LineIC50 (µM)Mode of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)20Mitochondrial dysfunction

Antimicrobial Activity

Compound 12-oxide has also been evaluated for its antimicrobial properties. It shows promising activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Compound 12-Oxide

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Antioxidant Efficacy in Animal Models

A study conducted on mice demonstrated that administration of compound 12-oxide significantly reduced markers of oxidative stress compared to control groups. The results suggested a protective effect against liver damage induced by toxins.

Case Study 2: Cancer Cell Line Studies

In a series of experiments with MCF-7 breast cancer cells, treatment with compound 12-oxide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

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